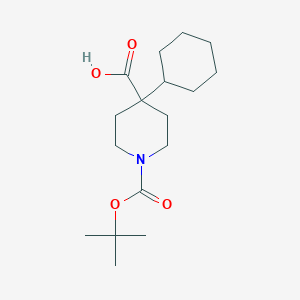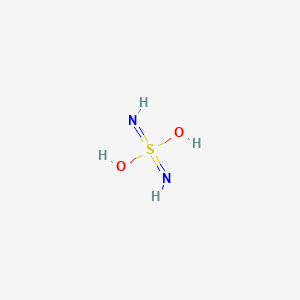
スルファミド
概要
説明
スルファミドは、1838年にフランスの化学者アンリ・ヴィクトル・ルノーによって初めて合成されました . スルファミドは、水に易溶性の白色の斜方晶系結晶性固体であり、250℃で分解します . 独特の構造と反応性から、有機化学および無機化学の両方において重要な化合物です。
製法
スルファミドは様々な方法で合成できます。 一般的な方法の1つは、スルホリルクロリド(SO₂Cl₂)とアンモニア(NH₃)の反応による合成です . この反応は以下のように進行します。
SO2Cl2+2NH3→SO2(NH2)2+2HCl
別の方法には、アミン、二酸化硫黄ガス、酸化剤からの直接合成があります。 例えば、アニリン、トリエチルアミン、ヨウ素を用いて対称スルファミドを合成することができます {_svg_4}. この方法は、特に非対称スルファミドやポリスルファミドの生成に有用です .
化学反応解析
スルファミドは様々な化学反応を起こし、以下のようなものがあります。
酸化: スルファミドは酸化されてスルファミン酸を生成します。
還元: スルファミドは還元されてアミンを生成します。
これらの反応で使用される一般的な試薬には、スルホリルクロリド、アンモニア、様々な酸化剤および還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。
科学的研究の応用
スルファミドは、科学研究において幅広い用途を有しています。
作用機序
スルファミド系化合物の作用機序は、その特定の用途によって異なります。 例えば、スルファミド系抗生物質は、細菌における葉酸合成に関与する酵素ジヒドロプテロアートシンターゼ(DHPS)を阻害することにより作用します . この阻害により、細菌は成長と複製に不可欠な葉酸を合成することができなくなります .
生化学分析
Biochemical Properties
Sulfamide plays a significant role in biochemical reactions, particularly as a zinc-binding group in the design of inhibitors targeting metalloenzymes. It interacts with enzymes such as carbonic anhydrases, where the ionized NH− sulfamide group coordinates the active-site zinc ion, impairing the formation of the zinc hydroxide nucleophile critical for the hydration of CO₂ to bicarbonate . Additionally, sulfamide interacts with metallopeptidases, engaging zinc ions at the enzyme’s active site . These interactions highlight the importance of sulfamide in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Sulfamide influences various cellular processes by interacting with key enzymes and proteins. In particular, its role as an enzyme inhibitor affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting carbonic anhydrases, sulfamide can alter pH regulation within cells, impacting processes such as respiration and ion transport . Additionally, sulfamide’s interaction with metallopeptidases can influence protein degradation and turnover, affecting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, sulfamide exerts its effects through specific binding interactions with biomolecules. As a zinc-binding group, sulfamide coordinates with zinc ions in the active sites of metalloenzymes, inhibiting their catalytic activity . This inhibition can occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation, preventing substrate access. Furthermore, sulfamide can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses to environmental changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfamide can change over time due to its stability and degradation properties. Sulfamide is known for its resistance to hydrolysis, which contributes to its long-term stability in biochemical assays . Prolonged exposure to cellular environments may lead to gradual degradation, impacting its efficacy as an enzyme inhibitor. Studies have shown that sulfamide’s inhibitory effects on enzymes like carbonic anhydrases and metallopeptidases can persist over extended periods, although the degree of inhibition may decrease with time .
Dosage Effects in Animal Models
The effects of sulfamide vary with different dosages in animal models. At low doses, sulfamide can effectively inhibit target enzymes without causing significant toxicity . At higher doses, sulfamide may exhibit toxic effects, including adverse reactions such as gastrointestinal disturbances and allergic responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal enzyme inhibition without inducing toxicity. These findings underscore the importance of dosage optimization in therapeutic applications of sulfamide.
Metabolic Pathways
Sulfamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily through conjugation reactions, where it forms complexes with other biomolecules to enhance its solubility and excretion . Sulfamide’s interaction with carbonic anhydrases and metallopeptidases can also influence metabolic flux, altering the levels of metabolites involved in processes such as respiration and protein turnover . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, sulfamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of metalloenzymes . Sulfamide’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of sulfamide is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
Sulfamide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, sulfamide may be localized to the cytoplasm or mitochondria, where it interacts with enzymes involved in metabolic processes . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect enzyme activity and substrate availability. Studying the subcellular localization of sulfamide provides insights into its mechanism of action and potential therapeutic applications.
準備方法
Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:
SO2Cl2+2NH3→SO2(NH2)2+2HCl
Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .
化学反応の分析
Sulfamide undergoes various chemical reactions, including:
Oxidation: Sulfamide can be oxidized to form sulfamic acid.
Reduction: It can be reduced to form amines.
Substitution: Sulfamide can undergo substitution reactions where one or both of the amine groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
特性
IUPAC Name |
sulfamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFHJWHLNUMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064885 | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-58-9 | |
| Record name | Sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric diamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sulfamide?
A1: Sulfamide has the molecular formula H4N2O2S and a molecular weight of 96.11 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize Sulfamide?
A2: Common techniques include Nuclear Quadrupole Resonance (NQR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy. These methods provide insights into the molecular structure, bonding, and vibrational modes of Sulfamide. [, , ]
Q3: Does Sulfamide exhibit any phase transitions?
A3: Research suggests the existence of a pre-melting phase transition in Sulfamide. [, ]
Q4: How does Sulfamide interact with nucleophiles?
A4: Sulfamide and its polyfluoroalkyl derivatives react with various nucleophiles. For instance, they form imines with primary arylamines, produce alkylammonium enolate salts with primary and secondary alkylamines, yield hemi(thio)ketals with alcohols and thiols, and generate a mixture of phosphate esters and alkenes upon reaction with trimethyl phosphite. []
Q5: Can Sulfamide be used in polymer synthesis?
A5: Yes, Sulfamide shows promise as a building block for various polymers. For example, it can be copolymerized with melamine and formaldehyde to create chemically resistant polymers. Additionally, Sulfamide-containing polymers can function as proton-conducting materials due to the presence of acidic protons in the Sulfamide moiety. [, , ]
Q6: What is the SuFEx click chemistry and how is it relevant to Sulfamide?
A6: Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry is a highly efficient and practical method for creating unsymmetrical Sulfamides. This approach enables the synthesis of diverse Sulfamide derivatives and the preparation of polysulfamides, a class of polymers with potential applications in non-covalent dynamic networks. [, ]
Q7: What are the primary biological targets of Sulfamide derivatives?
A7: Sulfamide derivatives demonstrate a range of biological activities, primarily targeting enzymes. These include carbonic anhydrases (CAs), various proteases (aspartic, serine, and metalloproteases), and steroid sulfatase (STS). [, , ]
Q8: How do Sulfamide derivatives interact with carbonic anhydrases (CAs)?
A8: Sulfamide derivatives, particularly those containing sulfonamide or sulfamate groups, act as potent inhibitors of CAs. They typically bind to the zinc ion within the enzyme's active site, mimicking the binding mode of the natural substrate, carbon dioxide. [, , , ]
Q9: Can Sulfamide derivatives target specific CA isoforms?
A10: Yes, research has focused on developing Sulfamide derivatives that selectively inhibit specific CA isoforms, such as the tumor-associated CA IX and XII, for potential use as anticancer agents. Structural modifications of the Sulfamide scaffold, particularly by incorporating hydrophobic substituents or targeting unique active site features, are crucial for achieving selectivity. [, , ]
Q10: How does the stereochemistry of cyclic Sulfamides affect their activity as HIV-1 protease inhibitors?
A12: The stereochemistry of cyclic Sulfamides significantly impacts their inhibitory activity against HIV-1 protease. Inhibitors with the correct stereochemistry at specific positions generally exhibit higher potency due to optimal interactions within the protease's active site. [, ]
Q11: What is known about the stability of Sulfamide and its derivatives?
A13: Sulfamide-melamine-formaldehyde polymers show excellent chemical resistance but decompose at temperatures above 225°C. The stability of other Sulfamide derivatives can vary depending on their specific structure and environmental conditions. []
Q12: Have any specific formulation strategies been explored for Sulfamide derivatives?
A14: While the provided research doesn't delve into specific formulation strategies for Sulfamide, researchers have developed degradable polysulfamides. These polymers can be broken down through chemical recycling (for aromatic-based polymers) or oxidative upcycling (for aliphatic-based polymers), highlighting potential strategies for managing these materials after use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


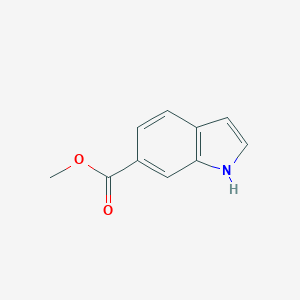
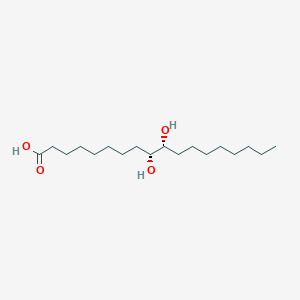
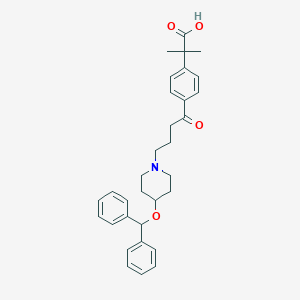
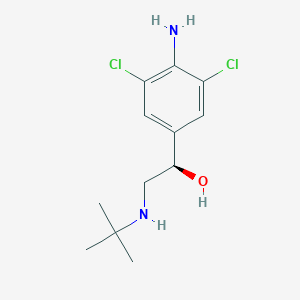
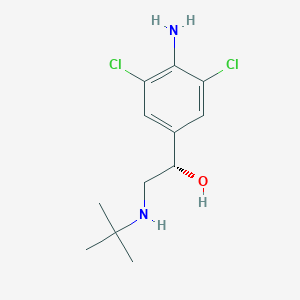
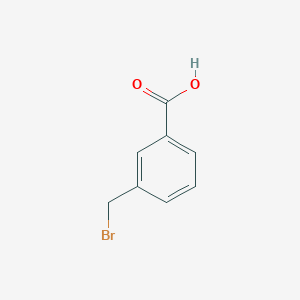
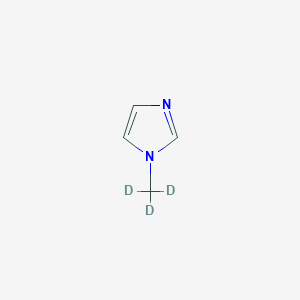
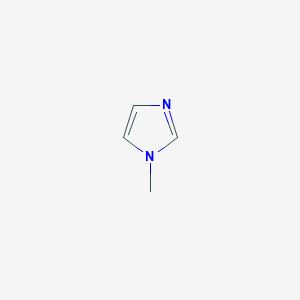

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

